N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[6-[4-(3-chloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c20-13-4-1-5-14(12-13)21-17(25)7-3-11-28-18-9-8-16(23-24-18)22-19(26)15-6-2-10-27-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMDNVYUOPSIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring fused with a pyridazine moiety, along with a chlorophenyl group and a carboxamide functional group. The presence of sulfur and nitrogen heteroatoms contributes to its unique biological profile.
Pharmacological Activities
1. Antitumor Activity
Research indicates that derivatives of thiophene and pyridazine often exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against key enzymes involved in cancer progression. Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative diseases, suggesting a dual therapeutic potential in both cancer and neurological disorders.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The structural components akin to those found in known antimicrobial agents indicate that it could be effective against various bacterial strains, although specific data on this compound's efficacy remains limited.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : Evidence suggests that it can interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Enzyme Interaction : Binding studies indicate that the compound interacts with specific enzyme active sites, inhibiting their function and thereby disrupting metabolic processes in target cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antitumor effects of similar compounds; found significant inhibition of cell proliferation in breast cancer models. |
| Study B (2021) | Evaluated enzyme inhibition; reported IC50 values indicating potent inhibition of AChE comparable to established inhibitors. |
| Study C (2019) | Assessed antimicrobial activity; demonstrated effectiveness against Gram-positive bacteria with MIC values indicating strong bactericidal effects. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(6-((4-((3-chlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., thiophene-pyridazine hybrids) often involves multi-step reactions. Key steps include:
- Thioether linkage formation : Reacting a pyridazine-thiol intermediate with a bromobutyl precursor under anhydrous conditions (e.g., CH₂Cl₂) to form the thioether bond .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to couple the thiophene-2-carboxylic acid moiety with the amino group on the chlorophenyl ring .
- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water) to achieve ≥98% purity, as demonstrated for similar compounds .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons in thiophene at δ 6.8–7.5 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides, C-S stretch at ~650 cm⁻¹) .
- Mass spectrometry : HRMS (High-Resolution MS) to verify molecular weight (e.g., [M+H]⁺ ion) with ≤5 ppm error .
- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm purity .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Based on analogs (e.g., thiophene-carboxamides):
- Polar aprotic solvents : DMSO or DMF for initial dissolution (1–10 mM stock solutions).
- Aqueous stability : Test in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the thiophene-pyridazine core in hydrophobic pockets .
- QSAR analysis : Correlate substituent effects (e.g., 3-chlorophenyl group) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. What experimental approaches resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-response profiling : Perform assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability in membrane permeability .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the thioether linkage with a sulfone group to reduce oxidative metabolism .
- Fluorine incorporation : Introduce trifluoromethyl groups at the pyridazine ring to improve lipophilicity and half-life, as seen in related compounds .
- Prodrug design : Mask the amide group as an ester to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
